molecular formula C8H10O2 B2960472 Spiro[2.5]octane-4,6-dione CAS No. 280568-01-6

Spiro[2.5]octane-4,6-dione

Cat. No.: B2960472
CAS No.: 280568-01-6
M. Wt: 138.166
InChI Key: XVSNPBIXAFEBRJ-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-4,6-dione is a chemical compound with the molecular formula C8H10O2 . It is also known as 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione .


Molecular Structure Analysis

The molecular structure of this compound consists of two rings sharing the same atom . The InChI code for this compound is 1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 138.17 . It is a solid at room temperature and should be stored in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthetic Chemistry Applications

Spiro compounds, such as Spiro[2.5]octane-4,6-dione, are crucial in synthetic chemistry for constructing complex molecular architectures. Jin et al. (2015) developed a general synthetic route to Spiro[2.5]octane-5,7-dione, demonstrating a protocol that avoids column chromatography, facilitating scale-up due to its efficiency under mild conditions (Jin et al., 2015). Additionally, Tsuno et al. (2006) explored the α-oxo ketenes from Spiro[2.5]octane derivatives for reactions with Schiff bases, yielding spiro compounds that integrate β-lactam and 1,3-dioxolan-4-one, highlighting the versatility of these spirocyclic structures in synthetic organic chemistry (Tsuno et al., 2006).

Materials Science

In the realm of materials science, the structural uniqueness of this compound derivatives contributes to the development of novel materials. Kumar et al. (2011) investigated partially aliphatic polyimides containing alicyclic dianhydride and aromatic diamine units, revealing that these materials exhibit improved solubility, thermal properties, and transparency, attributed to the rigidity and bulkiness introduced by the spiro structure (Kumar et al., 2011).

Pharmaceutical Research

While specifically excluding drug use, dosage, and side effects, it's worth noting that the structural frameworks of Spiro[2.5]octane derivatives are of interest in pharmaceutical research for their potential as scaffolds in drug development. The diversity of spiro compounds and their synthetic accessibility suggest their utility in designing novel therapeutic agents, although direct applications in this response are constrained by the specified exclusions.

Advanced Synthesis Techniques

Advanced synthesis techniques for spiro compounds, such as those described by Han et al. (2011), showcase the potential of this compound derivatives in chiral ligand development. These methods, including bioreduction and Dieckmann cyclization, underscore the strategic importance of spiro structures in asymmetric synthesis and chiral chemistry (Han et al., 2011).

Safety and Hazards

Spiro[2.5]octane-4,6-dione is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

While specific future directions for Spiro[2.5]octane-4,6-dione are not mentioned in the available resources, spirocyclic compounds in general have seen a dramatic increase in attention in recent years due to their promising biological activity . They are considered important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

Properties

IUPAC Name

spiro[2.5]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSNPBIXAFEBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

74.5 g of methyl 3-(1-acetylcyclopropyl)propionate (0.32 mol) are dissolved in 1 l of tetrahydrofuran and the solution is treated portionwise with 14.3 g of sodium hydride (55% suspension in oil, 0.32 mol) at room temperature. After 1 hour, the reaction mixture is diluted with 200 ml of dimethylformamide and warmed to 70° C. After 8 hours, tetrahydrofuran is removed in vacuo, and the residue is poured into 2 N hydrochloric acid and extracted with diethyl ether. The organic phase is dried over sodium sulfate and concentrated, and column chromatography over silica gel (methylene chloride:ethanol 9:1 as eluent) gives spiro[2.5]octane-4,6-dione in the form of white crystals of melting point 116-118° C.
Quantity
74.5 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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